4-acetyl-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including an acetyl group, a furan ring, a hydroxypropyl chain, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(furan-2-yl)-2-hydroxypropylamine: This intermediate can be synthesized by reacting furfural with a suitable amine under controlled conditions.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The acetylated intermediate is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxypropyl chain can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-acetyl-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide: Similar structure with a different position of the hydroxypropyl chain.
4-acetyl-N-(2-(thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide: Contains a thiophene ring instead of a furan ring.
4-acetyl-N-(2-(pyridin-2-yl)-2-hydroxypropyl)benzenesulfonamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-acetyl-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
4-acetyl-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 2-(furan-2-yl)-2-hydroxypropylamine under basic conditions. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to active sites and inhibit enzyme activity. Additionally, the furan ring and hydroxypropyl group enhance binding affinity and specificity.
Antimicrobial Activity
Research has demonstrated that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacteria:
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
4e | E. coli | 6.72 |
4h | S. aureus | 6.63 |
4a | P. aeruginosa | 6.67 |
4e | C. albicans | 6.63 |
These findings suggest that the structural features of sulfonamides contribute to their effectiveness against bacterial pathogens .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models indicated substantial anti-inflammatory activity:
Time (h) | % Inhibition |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
These results highlight the potential of this compound in managing inflammatory conditions .
Antioxidant Activity
In addition to antimicrobial and anti-inflammatory properties, several studies have reported antioxidant activity associated with sulfonamide derivatives. For example, one study demonstrated that certain compounds exhibited IC50 values comparable to Vitamin C, indicating their potential utility as antioxidants .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzenesulfonamide derivatives, including those structurally similar to this compound, revealing significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory properties of various sulfonamides, where compounds similar to the target compound showed notable inhibition in experimental models of inflammation.
- Therapeutic Applications : Research has explored the use of sulfonamides in treating conditions such as bacterial infections and inflammatory diseases, emphasizing their role as potential drug candidates.
Properties
IUPAC Name |
4-acetyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(17)12-5-7-13(8-6-12)22(19,20)16-10-15(2,18)14-4-3-9-21-14/h3-9,16,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHNFHCWRBXFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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